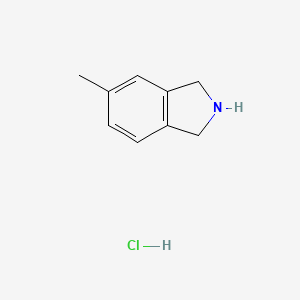

2-氨基-3-甲基吡啶-4-甲酸甲酯

描述

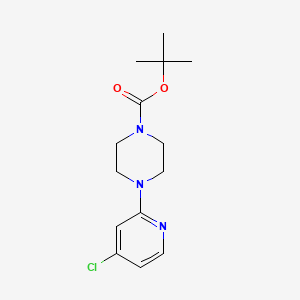

“Methyl 2-amino-3-methylpyridine-4-carboxylate” is an organic compound. It is a derivative of Isonicotinic Acid and is used in the preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors for prevention and/or treatment of neurodegenerative disease .

Synthesis Analysis

The synthesis of “Methyl 2-amino-3-methylpyridine-4-carboxylate” involves several steps . Initially, 2-Amino-4-methylpyridine is mixed with water and heated to 40°C. A Fe-Mn-Mo-TiO catalyst is added, followed by the dropwise addition of dilute nitric acid. The reaction is stirred for 4 hours, and after cooling to room temperature, it is filtered. The filtrate is adjusted to pH 9, and methanol is added. After heating and refluxing for 2 hours, methanol is removed by vacuum distillation. The product is then extracted multiple times with dichloromethane, and the organic phase is combined. Dichloromethane is removed by distillation under reduced pressure to yield 2-aminopyridine-4-carboxylic acid methyl ester .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-methylpyridine-4-carboxylate” can be represented by the SMILES stringCc1cccnc1N . Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-amino-3-methylpyridine-4-carboxylate” include its formation from 2-Amino-4-methylpyridine in the presence of a Fe-Mn-Mo-TiO catalyst and dilute nitric acid .Physical And Chemical Properties Analysis

“Methyl 2-amino-3-methylpyridine-4-carboxylate” is a solid at room temperature . Its refractive index is 1.516 , and it has a density of 1.121 g/mL at 25 °C .科学研究应用

合成与化学改性

合成技术

该化合物及其衍生物通过各种化学反应合成。例如,4-氟-3-甲基吡啶-2-甲酸甲酯由3-甲基吡啶-2-甲酸甲酯经氧化、硝化和还原过程合成。此类合成路线对于创建氟化衍生物以进行进一步的化学和药理学研究至关重要 (石等人,2012)。

化学改性和应用

2-氨基-3-甲基吡啶-4-甲酸甲酯的衍生物因其抗菌活性而受到探索。合成了一系列衍生物并评估了它们对抗各种菌株的潜力,突出了该化合物在开发新型抗菌剂中的作用 (S. 纳加什里等人,2013)。

材料科学与催化

电催化应用

该化合物的衍生物已用于电催化应用中,例如用 CO2对2-氨基-5-溴吡啶进行羧化。此过程展示了在碳捕获技术和利用 CO2合成增值产物中使用这些衍生物的潜力,有助于可持续的化学实践 (冯等人,2010)。

催化与有机合成

2-氨基-3-甲基吡啶-4-甲酸甲酯衍生物已被用作不对称合成中的催化剂,证明了它们在生产手性分子中的重要性。这些催化活性突出了该化合物在促进化学反应中的多功能性,特别是在合成生物活性化合物方面 (安德烈·鲁伊斯-奥拉拉等人,2015)。

结构研究与材料性质

晶体学研究

涉及2-氨基-3-甲基吡啶-4-甲酸甲酯衍生物的水合产物和共晶的晶体结构研究提供了对其分子相互作用和组装的见解。这些研究对于了解这些化合物的固态性质及其在材料科学中的潜在应用至关重要 (P. 瓦德尔等人,2011)。

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s worth noting that related compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that Methyl 2-amino-3-methylpyridine-4-carboxylate may interact with its targets in a similar manner, participating in bond formation and influencing the structure of other molecules.

Biochemical Pathways

It’s known that similar compounds have been used in the synthesis of fluorine-containing pyridine aldoximes, which are potentially useful for the treatment of organophosphorus nerve-agent poisoning . This suggests that Methyl 2-amino-3-methylpyridine-4-carboxylate may also be involved in similar biochemical pathways.

Result of Action

Similar compounds have shown inhibitory activity against influenza a, suggesting that methyl 2-amino-3-methylpyridine-4-carboxylate may have similar effects .

安全和危害

“Methyl 2-amino-3-methylpyridine-4-carboxylate” is harmful if inhaled or swallowed. It causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid breathing its mist or vapors, and it should be handled only outdoors or in a well-ventilated area. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

未来方向

While specific future directions for “Methyl 2-amino-3-methylpyridine-4-carboxylate” are not mentioned in the search results, related compounds such as 2-Amino-3-methylpyridine are being studied for their potential applications. For example, Cu (i)-I coordination polymers are being explored as possible substitutes of lanthanides as downshifters for increasing the conversion efficiency of solar cells .

属性

IUPAC Name |

methyl 2-amino-3-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDDABCHTOKSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline](/img/structure/B1473585.png)

![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)

![[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid](/img/structure/B1473587.png)

amine](/img/structure/B1473589.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)